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molecular formula C9H11ClOS B8395107 o-(beta-Chloroethoxy)-thioanisole

o-(beta-Chloroethoxy)-thioanisole

Cat. No. B8395107
M. Wt: 202.70 g/mol
InChI Key: NTDLWYKAECKQCJ-UHFFFAOYSA-N
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Patent
US03932498

Procedure details

o-(β-Hydroxyethoxy)-thioanisole (0.1 mole) is refluxed in excess thionyl chloride and evaporated to dryness to yield o-(β-chloroethoxy)-thioanisole.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11][CH3:12].S(Cl)([Cl:15])=O>>[Cl:15][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[S:11][CH3:12]

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
OCCOC1=C(C=CC=C1)SC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1=C(C=CC=C1)SC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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